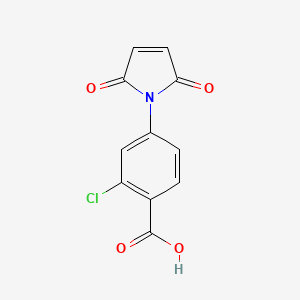
bis(3-amino-4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-amino-4-chlorophenyl)methanone, also known as BAM, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. BAM is a derivative of benzophenone and has been synthesized using various methods.
Mecanismo De Acción
Bis(3-amino-4-chlorophenyl)methanone's mechanism of action involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. For example, bis(3-amino-4-chlorophenyl)methanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, bis(3-amino-4-chlorophenyl)methanone has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
bis(3-amino-4-chlorophenyl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of enzyme and protein activity. Furthermore, bis(3-amino-4-chlorophenyl)methanone has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of bis(3-amino-4-chlorophenyl)methanone is its potential as a new anticancer agent and antibiotic. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For bis(3-amino-4-chlorophenyl)methanone research include further studies on its mechanism of action, potential side effects, and optimization of its medicinal properties. Additionally, bis(3-amino-4-chlorophenyl)methanone could be studied for its potential applications in other fields, such as materials science or organic chemistry.
Métodos De Síntesis
Bis(3-amino-4-chlorophenyl)methanone can be synthesized using various methods, including the reaction of benzophenone with 3-amino-4-chlorobenzaldehyde in the presence of a catalyst such as pyridine. Another method involves the reaction of 3-amino-4-chlorobenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The resulting product is then treated with acid to yield bis(3-amino-4-chlorophenyl)methanone.
Aplicaciones Científicas De Investigación
Bis(3-amino-4-chlorophenyl)methanone has been studied for its potential medicinal applications, including as an anticancer agent. Studies have shown that bis(3-amino-4-chlorophenyl)methanone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, bis(3-amino-4-chlorophenyl)methanone has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
bis(3-amino-4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJFTSJZXHMIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(3-amino-4-chloro-phenyl)-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,5-trimethyl-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B5675407.png)
![[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5675415.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5675420.png)

![1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5675439.png)
![2-[(5-bromo-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5675453.png)
![5-benzyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5675455.png)
![1'-[(2-chloro-4-fluorophenyl)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5675460.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5675462.png)
![N-(4-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675463.png)
![2-methoxy-N-{2-[(2R)-tetrahydrofuran-2-ylcarbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}benzamide](/img/structure/B5675484.png)

![N-(3,4-dimethylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5675514.png)